Cas no 2228753-80-6 (1-amino-3-(2-methylpyridin-4-yl)propan-2-ol)

1-amino-3-(2-methylpyridin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-(2-methylpyridin-4-yl)propan-2-ol
- 2228753-80-6
- EN300-1735592
-
- インチ: 1S/C9H14N2O/c1-7-4-8(2-3-11-7)5-9(12)6-10/h2-4,9,12H,5-6,10H2,1H3
- InChIKey: DAUOQXNZKPUFQD-UHFFFAOYSA-N
- ほほえんだ: OC(CN)CC1C=CN=C(C)C=1
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735592-1g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1735592-0.5g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1735592-0.1g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1735592-10.0g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 10g |
$6266.0 | 2023-06-04 | ||
Enamine | EN300-1735592-5.0g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1735592-2.5g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1735592-1.0g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 1g |
$1458.0 | 2023-06-04 | ||
Enamine | EN300-1735592-0.05g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1735592-0.25g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1735592-10g |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol |
2228753-80-6 | 10g |
$6266.0 | 2023-09-20 |
1-amino-3-(2-methylpyridin-4-yl)propan-2-ol 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-amino-3-(2-methylpyridin-4-yl)propan-2-olに関する追加情報
Research Brief on 1-amino-3-(2-methylpyridin-4-yl)propan-2-ol (CAS: 2228753-80-6): Recent Advances and Applications
The compound 1-amino-3-(2-methylpyridin-4-yl)propan-2-ol (CAS: 2228753-80-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and modulators of protein-protein interactions. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable scaffold for drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 1-amino-3-(2-methylpyridin-4-yl)propan-2-ol via a multi-step organic transformation, highlighting its scalability and purity. The study also revealed its role as a key intermediate in the synthesis of potent inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The compound's ability to interact with specific amino acid residues in the kinase domain was elucidated through X-ray crystallography, providing a structural basis for its inhibitory activity.
Further investigations have extended the applications of this compound beyond oncology. A recent preprint on bioRxiv reported its utility in modulating neurotransmitter receptors, particularly those involved in neurodegenerative diseases. The study employed molecular docking and in vitro assays to demonstrate its affinity for GABAA receptors, suggesting potential applications in treating anxiety and epilepsy. These findings underscore the versatility of 1-amino-3-(2-methylpyridin-4-yl)propan-2-ol as a pharmacophore.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. A 2024 review in Drug Discovery Today emphasized the need for further structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling and high-throughput screening are currently being employed to address these limitations, with several candidates already entering preclinical trials.
In conclusion, 1-amino-3-(2-methylpyridin-4-yl)propan-2-ol (CAS: 2228753-80-6) represents a promising chemical entity with broad therapeutic potential. Ongoing research continues to uncover new applications and refine its properties, making it a focal point in modern drug discovery efforts. Future studies should focus on translational research to bridge the gap between bench findings and clinical applications.
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